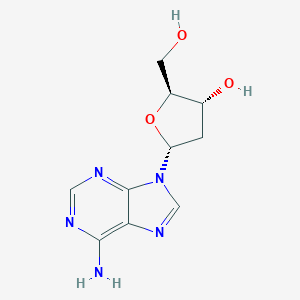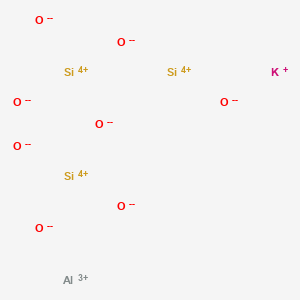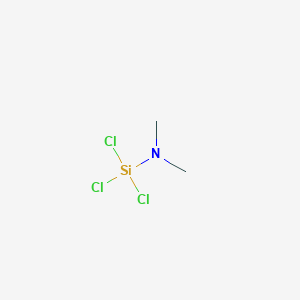
Bis(4-chlorophenyl)chlorophosphine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Bis(4-chlorophenyl)chlorophosphine-related compounds involves complex chemical processes. For example, reactions of bis(diphenylphosphino)methane with Group 6 metal carbonyl derivatives have been studied, leading to the formation of chelate complexes (Balakrishna & Walawalker, 2001).
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(triphenylphosphine)iminium bis(methoxo)phthalocyaninato(2–)ferrate(III), has been determined using X-ray crystallography, showing intricate molecular arrangements and bond lengths (Potz, Hückstädt, & Homborg, 1998).
Chemical Reactions and Properties
Reactions of compounds related to Bis(4-chlorophenyl)chlorophosphine, such as chloro(triphenylphosphine)gold(I) with oxopurine derivatives, have been explored to understand their chemical behavior and properties. These studies reveal complex interactions and formation of new complexes (Colacio et al., 1989).
Physical Properties Analysis
The physical properties of bis(4-chlorophenyl)chlorophosphine-related compounds, such as bis(4-chlorophenyl)sulfone, demonstrate unique structural and dynamical features, influenced by Van der Waals forces and dipolar moment interactions (Ollivier et al., 1996).
Chemical Properties Analysis
The chemical properties of related compounds, such as the preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, highlight the complexity and diversity of these chemicals. Their properties are often characterized using various spectroscopic methods, providing insights into their chemical behavior (Heuer, Jones, & Schmutzler, 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis of novel polydentate ligands: A study by Beganskienė et al. (2006) details the synthesis of a novel polydentate ligand containing two tripodal coordination pockets, which could be useful in the field of coordination chemistry (Beganskienė et al., 2006).
Preparation of nucleoside amino acid phosphoramidates: Research by Choy et al. (2006) describes the use of phosphitylating reagents, including bis(N,N‐diisopropylamino)chlorophosphine, for generating H‐phosphonate monoesters. These are key intermediates in the synthesis of nucleoside amino acid phosphoramidates (Choy et al., 2006).
Synthesis of deoxynucleoside 3′-phosphite intermediates: Marugg et al. (1986) employed bis-(diisopropylamino) chlorophosphine for synthesizing phosphoramidites and H-phosphonates of d-nucleosides, indicating its importance in nucleotide chemistry (Marugg et al., 1986).
Development of phosphenium cations: Abrams et al. (2000) explored the synthesis and characterization of bis(arylamino)chlorophosphines, leading to the development of bis(arylamino)phosphenium ions. These compounds could have applications in organometallic chemistry (Abrams et al., 2000).
Health risks and benefits of DDT: Papers by Ross (2005) and Rogan and Chen (2005) discuss the health implications of DDT, a compound related to Bis(4-chlorophenyl)chlorophosphine, highlighting its use in malaria control and associated risks (Ross, 2005), (Rogan & Chen, 2005).
Synthesis of d-Nucleoside-3′-hydrogenphosphonates: Marugg et al. (1986) also demonstrated the efficacy of phosphitylating reagents, including bis(N,N-di-ethylamino)chlorophosphine, in preparing d-nucleoside-3′-hydrogenphosphonates (Marugg et al., 1986).
Safety And Hazards
Bis(4-chlorophenyl)chlorophosphine is a hazardous compound. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
chloro-bis(4-chlorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3P/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLTICQIVPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595741 | |
| Record name | Bis(4-chlorophenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorobis(4-chlorophenyl)phosphine | |
CAS RN |
13685-26-2 | |
| Record name | Phosphinous chloride, bis(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chlorophenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)


